Product packaging for 2-(Cyclobutylmethoxy)aniline(Cat. No.:)

2-(Cyclobutylmethoxy)aniline

Cat. No.: B15095138
M. Wt: 177.24 g/mol
InChI Key: KKIACMJRRFLKIL-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)aniline is a chemical intermediate designed for research and development applications. As a substituted aniline, it serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and material science research. The cyclobutylmethoxy moiety can influence the compound's steric and electronic properties, making it a valuable scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry campaigns . Application Note: Researchers utilize this compound in the synthesis of novel heterocyclic systems and as a precursor in metal-catalyzed cross-coupling reactions. Its aniline functionality makes it a candidate for the development of compounds targeting various enzymes. Similar aniline derivatives have been investigated for their potential biological activities, including as antistaphylococcal agents and in antitubercular screening efforts . Handling and Safety: Consult the Safety Data Sheet (SDS) before use. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B15095138 2-(Cyclobutylmethoxy)aniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-(cyclobutylmethoxy)aniline

InChI

InChI=1S/C11H15NO/c12-10-6-1-2-7-11(10)13-8-9-4-3-5-9/h1-2,6-7,9H,3-5,8,12H2

InChI Key

KKIACMJRRFLKIL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COC2=CC=CC=C2N

Origin of Product

United States

Synthetic Methodologies for 2 Cyclobutylmethoxy Aniline and Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of 2-(cyclobutylmethoxy)aniline typically begins with the separate synthesis of the cyclobutylmethanol portion and the aniline (B41778) precursor, followed by their strategic combination.

Synthesis of Cyclobutylmethanol Derivatives

The cyclobutane (B1203170) motif, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry due to its unique three-dimensional structure. nih.gov The synthesis of cyclobutane derivatives can be challenging but is often achieved through cycloaddition reactions. nih.govru.nl A common approach is the [2+2] cycloaddition, which involves the reaction of two alkene components to form the cyclobutane ring. For instance, hyperbaric [2+2] cycloaddition reactions between sulfonyl allenes and benzyl vinyl ether have been utilized to create functionalized cyclobutane cores. ru.nl

Subsequent chemical transformations can then be performed to introduce the required hydroxymethyl group (-CH₂OH) to the cyclobutane ring, yielding cyclobutylmethanol. The preparation of borylated cyclobutanes is another desirable strategy, as the boron group serves as a versatile synthetic handle for further chemical modifications. nih.gov These methods provide access to the cyclobutylmethanol precursor necessary for the synthesis of the target compound.

Introduction of the Aniline Moiety

The aniline moiety consists of a phenyl group attached to an amino group (-NH₂). wikipedia.orgatamanchemicals.com The introduction of this structural component can be achieved through various established methods. A primary route involves the reduction of a nitro group on an aromatic ring. chemistrysteps.com This process typically starts with the nitration of a benzene (B151609) derivative using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), followed by the reduction of the resulting nitro group to an amine using reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). chemistrysteps.com

For the specific synthesis of this compound, a common strategy is the Williamson ether synthesis. This reaction involves coupling cyclobutylmethyl halide (e.g., bromide or chloride) with 2-aminophenol (B121084). In this process, the phenoxide, formed by deprotonating the hydroxyl group of 2-aminophenol with a base, acts as a nucleophile and displaces the halide from the cyclobutylmethyl group to form the ether linkage. The amino group is often protected during this step to prevent side reactions and is deprotected afterward to yield the final product.

Alternatively, catalyst- and additive-free methods have been developed for synthesizing N-substituted anilines from precursors like (E)-2-arylidene-3-cyclohexenones and primary amines, proceeding through an imine condensation–isoaromatization pathway. beilstein-journals.org

Aromatic Functionalization Approaches

Once the this compound scaffold is assembled, further diversification can be achieved by functionalizing the aromatic ring. The existing amino (-NH₂) and cyclobutylmethoxy (-OCH₂-C₄H₇) groups direct the position of subsequent modifications.

Regioselective C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of aromatic rings without the need for pre-functionalized starting materials.

Palladium-Catalyzed C-H Olefination of Aniline Derivatives

Palladium-catalyzed C-H olefination is a method to form a new carbon-carbon bond by reacting an aromatic C-H bond with an alkene. In aniline derivatives, the position of this olefination can be controlled. Research has demonstrated a highly para-selective C-H olefination of various aniline derivatives using a palladium catalyst system with a specific S,O-ligand. researchgate.net This reaction proceeds efficiently under mild and aerobic conditions with a broad range of substrates. researchgate.net

While para-olefination is well-documented, achieving ortho-olefination often requires a directing group to guide the palladium catalyst to the desired C-H bond. nih.govrsc.org For this compound, the amino group or a derivative thereof could potentially direct the catalyst to the C6 position. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity of the olefination. nih.gov

Catalyst SystemLigand TypeSelectivitySubstrate ScopeConditions
Pd(OAc)₂ / S,O-ligandThioether-Carboxylic AcidHigh para-selectivityBroad range of anilinesMild, aerobic
Palladium(II)Picolinamide (removable directing group)ortho-selectivityPhenylalanine and phenylethylamine derivativesModerate to high yields

Electrophilic Aromatic Substitution (EAS) in Substituted Anilines

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for modifying aromatic rings, where an electrophile replaces a hydrogen atom. wikipedia.org The regiochemical outcome of EAS on a substituted aniline is governed by the electronic properties of the substituents already present on the ring. makingmolecules.com

In this compound, both the amino (-NH₂) group and the cyclobutylmethoxy group are activating and ortho, para-directing. wikipedia.orgbyjus.com The amino group is a very strong activator due to the ability of the nitrogen's lone pair to donate electron density into the ring through resonance. chemistrysteps.com The alkoxy group is also an activating, ortho, para-director for the same reason.

When both groups are present, they work together to strongly activate the ring towards electrophilic attack. The substitution will occur at the positions most activated by both groups, which are the C4 (para to the amino group) and C6 (ortho to the amino group) positions. The final product distribution between these positions can be influenced by steric hindrance; the bulky cyclobutylmethoxy group at the C2 position may sterically hinder attack at the C6 position, potentially favoring substitution at the C4 position. makingmolecules.com Common EAS reactions include halogenation (e.g., with Br₂), nitration (with HNO₃/H₂SO₄), and sulfonation (with fuming H₂SO₄). wikipedia.orglkouniv.ac.in

ReactionReagentExpected Major ProductsDirecting Influence
BrominationBr₂4-bromo-2-(cyclobutylmethoxy)aniline-NH₂ and -OCH₂-C₄H₇ are o,p-directors
NitrationHNO₃, H₂SO₄4-nitro-2-(cyclobutylmethoxy)aniline-NH₂ and -OCH₂-C₄H₇ are o,p-directors
SulfonationFuming H₂SO₄4-amino-3-(cyclobutylmethoxy)benzenesulfonic acid-NH₂ and -OCH₂-C₄H₇ are o,p-directors
Control of Reactivity via Protecting Group Strategies (e.g., Acetylation)

The amino group (-NH₂) of aniline is a potent activating group in electrophilic aromatic substitution (EAS) reactions. Its strong electron-donating nature significantly increases the electron density of the benzene ring, particularly at the ortho and para positions. This high reactivity can be problematic, often leading to undesirable outcomes such as polysubstitution and oxidation under typical EAS conditions. quora.com

To achieve selective mono-substitution, the reactivity of the amino group must be attenuated. A common and effective strategy is the temporary protection of the amine via acetylation. libretexts.org By treating aniline with an acetylating agent, such as acetic anhydride or acetyl chloride, the amino group is converted into an acetamido group (-NHCOCH₃). ias.ac.inscribd.com This transformation has a profound effect on the group's electronic properties. The lone pair of electrons on the nitrogen atom, which was previously delocalized solely into the aromatic ring, now also participates in resonance with the adjacent carbonyl group of the acetyl moiety. quora.com

This dual resonance significantly reduces the electron-donating capacity of the nitrogen, thereby moderating the activation of the aromatic ring. The acetamido group remains an ortho-, para-director but is considerably less activating than a free amino group. ias.ac.inpearson.com This modulation allows for controlled electrophilic substitution, preventing polysubstitution and enabling the synthesis of specific isomers that would be difficult to obtain from unprotected aniline. ias.ac.in After the desired substitution on the aromatic ring is accomplished, the acetyl group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the free amine. scribd.com

Functional GroupActivating EffectOutcome in Electrophilic Aromatic SubstitutionControllability
Amino (-NH₂)Strongly ActivatingOften leads to poly-substituted products (e.g., 2,4,6-tribromoaniline from bromination) quora.comLow
Acetamido (-NHCOCH₃)Moderately ActivatingAllows for selective mono-substitution (e.g., p-bromoacetanilide from bromination) ias.ac.inHigh

N-Alkylation and N-Acylation of Aniline Derivatives

Direct functionalization of the nitrogen atom in aniline derivatives through N-alkylation and N-acylation is a fundamental process for creating more complex molecules.

N-Alkylation involves the formation of a new carbon-nitrogen bond, converting a primary or secondary amine into a secondary or tertiary amine, respectively. Classically, this is achieved by reacting the aniline with an alkyl halide. vedantu.com However, this method can lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. vedantu.com

More modern and selective methods have been developed, prominently featuring the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy. nih.gov This approach utilizes alcohols as alkylating agents in the presence of a transition-metal catalyst, often based on ruthenium (Ru) or iridium (Ir). nih.govnih.govrsc.org The process involves the temporary oxidation of the alcohol to an aldehyde or ketone by the metal catalyst, which then condenses with the amine to form an imine. The resulting metal hydride species subsequently reduces the imine to yield the N-alkylated aniline, regenerating the catalyst and producing only water as a byproduct. nih.gov This method is highly atom-efficient and avoids the use of stoichiometric reagents. rsc.org

N-Acylation is the process of introducing an acyl group (-COR) to the nitrogen atom, forming an amide. This is typically accomplished by reacting the aniline with an acylating agent like an acyl chloride or an acid anhydride. scribd.com The reaction is generally facile due to the high nucleophilicity of the amine's nitrogen atom. In molecules containing multiple nucleophilic sites, such as 2-aminophenol, the amine group is typically more nucleophilic than the hydroxyl group, leading to preferential N-acylation over O-acylation. quora.com This chemoselectivity is crucial for the synthesis of specific intermediates, such as N-(2-hydroxyphenyl)acetamide. acs.org

TransformationTypical ReagentsKey FeaturesCatalyst/Conditions
N-Alkylation (Classical)Alkyl Halides (e.g., R-Br)Risk of over-alkylation vedantu.comOften requires a base
N-Alkylation (Borrowing Hydrogen)Alcohols (e.g., R-OH)High atom economy, water is the only byproduct rsc.orgRu, Ir, Co, or other transition metal catalysts nih.govrsc.org
N-AcylationAcyl Chlorides, Acid AnhydridesGenerally rapid and high-yielding, forms stable amides scribd.comOften performed with a base to neutralize HX byproduct

Green Chemistry Approaches in Aniline Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. The principles of green chemistry—such as waste prevention, atom economy, use of less hazardous chemicals, and catalysis—are increasingly being applied to the synthesis of anilines and their derivatives. researchgate.net

Key green chemistry strategies in this area include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Researchers have developed methods that use water as a reaction medium, such as for the acetylation of aniline, which avoids the need for corrosive reagents like acetyl chloride and flammable organic solvents. ias.ac.in

Catalytic Processes: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The development of heterogeneous catalysts is particularly important as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. researchgate.netresearchgate.net For instance, the use of magnesium sulphate as a benign, inexpensive, and reusable catalyst for acetanilide (B955) synthesis represents a greener alternative to traditional methods. ijtsrd.com

Atom-Efficient Reactions: The "Borrowing Hydrogen" methodology for N-alkylation is a prime example of an atom-efficient reaction. By using alcohols as alkylating agents, the only byproduct is water, maximizing the incorporation of atoms from the reactants into the final product. nih.govrsc.org This contrasts sharply with classical methods using alkyl halides, which generate stoichiometric amounts of salt waste.

Alternative Reaction Pathways: Research into novel synthetic routes aims to reduce the number of steps and avoid hazardous intermediates. For example, electrophilic amination has been explored as a more environmentally friendly way to form C-N bonds directly on an aromatic ring, potentially bypassing the traditional route of nitration followed by reduction, which uses harsh reagents. researchgate.net

Synthetic StepTraditional ApproachGreen Chemistry ApproachEnvironmental Benefit
Aniline SynthesisNitration of benzene followed by reductionDirect amination using heterogeneous catalysts researchgate.netAvoids harsh nitrating agents, fewer steps
AcetylationAcetic anhydride in acetic acid, reflux ias.ac.inCatalytic amount of MgSO₄ with glacial acetic acid ijtsrd.com; Reaction in water ias.ac.inAvoids excess solvent, uses benign catalyst, reduces energy consumption
N-AlkylationAlkyl halidesAlcohols via "Borrowing Hydrogen" nih.govHigh atom economy, water as the only byproduct, avoids toxic alkyl halides

Chemical Reactivity and Mechanistic Investigations of 2 Cyclobutylmethoxy Aniline Derivatives

Reactivity of the Aromatic Amine Group

The aromatic amine group is a versatile functional handle, capable of participating in reactions both as a nucleophile and as a director for electrophilic substitution on the benzene (B151609) ring.

Nucleophilic Reactions and Condensations

The lone pair of electrons on the nitrogen atom of the aniline (B41778) group makes it a potent nucleophile. youtube.comnih.gov This nucleophilicity allows 2-(Cyclobutylmethoxy)aniline to participate in a wide array of reactions, including alkylations, acylations, and condensations.

N-Alkylation and N-Acylation: The amine can react with alkyl halides in nucleophilic substitution reactions to form secondary and tertiary amines. Similarly, it can react with acyl chlorides or acid anhydrides to form amides. masterorganicchemistry.com Amide formation is often used as a protective strategy in multi-step syntheses, as previously mentioned.

Condensation Reactions: Aniline derivatives readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). For example, a catalyst-free synthesis of 2-benzyl N-substituted anilines has been reported through a sequential imine condensation–isoaromatization pathway starting from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.gov

Aromatic Nucleophilic Substitution (SₙAr): While the aniline ring itself is electron-rich and not prone to nucleophilic attack, the amine group can act as the nucleophile in SₙAr reactions with highly electron-deficient aromatic rings (e.g., those bearing multiple nitro groups) or activated heterocyclic systems. A series of 2-anilinopyrimidines has been synthesized via nucleophilic aromatic substitution of 2-chloro-4,6-dimethylpyrimidine (B132427) with various aniline derivatives under microwave conditions. nih.gov

Transformations Involving the Cyclobutylmethoxy Moiety

The cyclobutylmethoxy group is an ether, which is generally a stable and unreactive functional group. researchgate.net Its primary transformation is cleavage under harsh, acidic conditions. chemrxiv.orgresearchgate.net The C–O bond of an ether can be broken by treatment with strong acids, most effectively hydrobromic acid (HBr) or hydroiodic acid (HI). researchgate.netsciencemadness.org

The mechanism for the cleavage of aryl alkyl ethers like this compound involves the initial protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). researchgate.netresearchgate.net This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). For aryl alkyl ethers, the cleavage consistently produces a phenol (B47542) and an alkyl halide. chemrxiv.org This is because the sp²-hybridized carbon of the benzene ring is resistant to both Sₙ1 (due to the instability of the aryl cation) and Sₙ2 (due to steric hindrance and repulsion) attack. longdom.org

Therefore, treatment of this compound with excess HBr or HI would lead to the cleavage of the ether bond to yield 2-aminophenol (B121084) and (bromomethyl)cyclobutane or (iodomethyl)cyclobutane , respectively.

Intramolecular Cyclization Reactions (e.g., Quinoline (B57606) Synthesis from N-(2-Alkynyl)anilines)

Derivatives of this compound are valuable precursors for synthesizing complex heterocyclic structures, such as quinolines. A well-established method involves the electrophilic cyclization of N-(2-alkynyl)aniline derivatives. In this process, the parent aniline, this compound, would first be N-alkynylated (for example, via nucleophilic substitution with a propargyl halide) to form the corresponding N-(2-alkynyl)-2-(cyclobutylmethoxy)aniline.

This substrate can then undergo a 6-endo-dig cyclization promoted by various electrophiles like iodine (I₂), iodine monochloride (ICl), bromine (Br₂), or phenylselenyl bromide (PhSeBr). The reaction proceeds under mild conditions and tolerates a range of functional groups, affording 3-substituted quinolines in moderate to good yields. The mechanism involves the attack of the alkyne's triple bond on the electrophile, followed by the intramolecular attack of the aniline nitrogen onto the activated alkyne, leading to the formation of the quinoline ring system.

Below is a table summarizing typical conditions for this transformation, adapted from studies on related N-(2-alkynyl)anilines.

Electrophile (E⁺)Reagents and ConditionsResulting Quinoline ProductReference
I⁺I₂ (3 equiv), NaHCO₃ (2 equiv), CH₃CN, rt8-(Cyclobutylmethoxy)-3-iodo-quinoline derivative
I⁺ICl (2 equiv), NaHCO₃ (2 equiv), CH₃CN, rt, 5 min8-(Cyclobutylmethoxy)-3-iodo-quinoline derivative
Br⁺Br₂ (2 equiv), NaHCO₃ (2 equiv), CH₃CN, rt8-(Cyclobutylmethoxy)-3-bromo-quinoline derivative
PhSe⁺PhSeBr (2 equiv), NaHCO₃ (2 equiv), CH₃CN, rt, 5 min8-(Cyclobutylmethoxy)-3-(phenylselanyl)-quinoline derivative
H⁺/Hg²⁺Hg(OTf)₂ (catalyst), CH₃CN, rt8-(Cyclobutylmethoxy)-quinoline derivative (H at C3)

Radical Reaction Pathways and Their Mechanistic Aspects

Aniline derivatives can participate in radical reactions, often initiated by photoredox catalysis. chemrxiv.org A common pathway involves the single-electron oxidation of the aniline to form an amine radical cation. Subsequent deprotonation of a C-H bond alpha to the nitrogen can generate a highly reducing α-amino radical. chemrxiv.org This intermediate is a key species in various synthetic transformations.

A notable application is the direct α-C-H cyclobutylation of aniline derivatives. This method uses a photoredox catalyst (e.g., an iridium complex) to generate an α-amino radical from an N-alkylaniline, which then adds to a strained bicyclo[1.1.0]butane derivative. This process allows for the installation of a cyclobutyl group at the carbon adjacent to the nitrogen.

Furthermore, radical cyclization presents an alternative route to quinolines. An arylselenyl radical-mediated cascade cyclization of N-(2-alkynyl)anilines has been developed. In this mechanism, an arylselenyl radical, generated from a diaryl diselenide in the presence of CuCl₂ and air, initiates the cyclization, leading to the formation of 3-selenylquinolines. This highlights that both electrophilic and radical pathways can be harnessed to construct the quinoline scaffold from aniline-derived precursors.

Carbon-Carbon and Carbon-Nitrogen Bond Formation Reactions (e.g., Ullmann−Goldberg, Buchwald−Hartwig, Chan−Lam)

Modern cross-coupling reactions provide powerful tools for forming C-N bonds, and this compound is an excellent substrate for these transformations, acting as the amine component.

Ullmann−Goldberg Reaction: This is a classic copper-catalyzed reaction for forming C-N bonds, typically by coupling an amine with an aryl halide. researchgate.net The reaction traditionally requires high temperatures and stoichiometric copper, but modern ligand-assisted protocols have made the reaction truly catalytic under milder conditions. researchgate.net A mechanistic investigation has highlighted that catalyst deactivation can occur through inhibition by the amine product or inorganic salt by-products.

Buchwald−Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide (like a triflate). It has become one of the most widely used methods for synthesizing aryl amines due to its broad substrate scope, functional group tolerance, and relatively mild conditions. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation, and finally reductive elimination to form the C-N bond and regenerate the catalyst. This compound would serve as the nucleophilic amine partner in this reaction.

Chan−Lam Coupling: This reaction forms aryl-heteroatom bonds by coupling an amine or alcohol with an aryl boronic acid, catalyzed by a copper complex. sciencemadness.org A key advantage of the Chan-Lam reaction is that it can often be conducted at room temperature and is tolerant of air and moisture. sciencemadness.org The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination. Visible-light-mediated photoredox catalysis has been shown to significantly improve the efficiency of copper-catalyzed Chan-Lam couplings involving aniline derivatives.

Reaction NameMetal CatalystCoupling PartnersGeneral CharacteristicsReference
Ullmann−GoldbergCopper (Cu)Amine + Aryl HalideOften requires ligands (e.g., diamines) and base; can require higher temperatures. researchgate.net researchgate.net
Buchwald−HartwigPalladium (Pd)Amine + Aryl Halide/TriflateHighly versatile and widely used; requires a phosphine (B1218219) ligand and a base.
Chan−LamCopper (Cu)Amine + Aryl Boronic AcidOften proceeds under mild, aerobic conditions at room temperature.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR

Specific ¹H NMR data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration for 2-(Cyclobutylmethoxy)aniline, are not available in the surveyed literature.

Carbon (¹³C) NMR

Detailed ¹³C NMR spectral data, including chemical shifts (δ) for the aromatic and aliphatic carbons of this compound, could not be found.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectra for this compound, which would detail the characteristic vibrational frequencies for its functional groups (N-H stretches, C-O stretches, aromatic C-H and C=C bands), are publicly accessible.

Raman Spectroscopy

There is no available Raman spectroscopy data for this compound in the reviewed sources.

Mass Spectrometry (MS) Techniques

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, has not been published or made available in the searched databases.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the unambiguous determination of a compound's molecular formula. nih.gov For this compound, HRMS is used to confirm its elemental formula, C₁₁H₁₅NO.

In a typical analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and preserve the molecular ion. The instrument then measures the mass-to-charge ratio (m/z) of the molecular ion with high precision. The expected exact mass for the protonated molecule [M+H]⁺ of this compound can be calculated and compared to the experimental value.

Data-independent acquisition (DIA) modes in modern HRMS allow for the collection of comprehensive fragmentation data, which can be retrospectively analyzed to identify metabolites or degradation products. nih.gov While specific experimental HRMS data for this compound is not widely published, the analysis would be expected to yield a prominent molecular ion peak corresponding to its exact mass. Fragmentation would likely involve cleavage of the ether bond and fragmentation of the cyclobutyl ring, providing further structural confirmation.

Table 1: Theoretical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₅NO
Monoisotopic Mass 177.1154 u
Theoretical m/z [M+H]⁺ 178.1226 u

| Theoretical m/z [M+Na]⁺ | 200.1046 u |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The aniline (B41778) chromophore is central to the UV-Vis spectrum of this compound. Aniline itself exhibits characteristic absorption bands in the UV region. wikipedia.org These absorptions are attributed to π→π* transitions within the benzene (B151609) ring. researchgate.net

The presence of the amino (-NH₂) group and the cyclobutylmethoxy group on the benzene ring influences the position and intensity of these absorption bands. The lone pair of electrons on the nitrogen atom of the amino group can conjugate with the π-system of the benzene ring, which typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. wikipedia.org

For aniline dissolved in a neutral solvent like ethanol, the primary absorption (π→π*) is typically observed around 230-240 nm, with a secondary, less intense band (the B-band, related to benzenoid structure) appearing around 280-290 nm. wikipedia.orgresearchgate.net The spectrum of this compound is expected to be similar, with potential slight shifts due to the electronic effects and steric hindrance of the cyclobutylmethoxy substituent.

Table 2: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λmax (nm) Region
π→π (Primary)* ~235 - 245 UV-C

X-ray Diffraction Studies (for structural confirmation)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule, thereby confirming the connectivity and stereochemistry of this compound.

The process requires growing a suitable single crystal of the compound, which can often be a rate-limiting step. nih.gov Once a crystal is obtained, it is irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For this compound, an X-ray diffraction study would confirm the ortho-substitution pattern on the aniline ring and determine the precise conformation of the flexible cyclobutylmethoxy side chain. While specific crystallographic data for this compound is not publicly available, the technique remains the gold standard for unambiguous structural confirmation. nih.govresearchgate.net

Advanced Spectroscopic Methods in Chemical Analysis

Beyond HRMS and UV-Vis, other spectroscopic methods are essential for a complete characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic cyclobutyl group (around 2850-3000 cm⁻¹), C-O-C stretching of the ether linkage (around 1000-1300 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹). researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. One would expect to see distinct signals for the aromatic protons (in the 6.5-7.5 ppm range), the -NH₂ protons (a broad singlet), the -OCH₂- protons of the methoxy (B1213986) group, and the various protons of the cyclobutyl ring.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the six aromatic carbons (with the carbon attached to the oxygen appearing at a lower field), the methylene (B1212753) carbon of the methoxy group, and the carbons of the cyclobutyl ring.

These advanced spectroscopic techniques, used in combination, provide a comprehensive and unambiguous characterization of the molecular structure of this compound.

Table 3: Summary of Spectroscopic Methods for Characterization

Technique Information Obtained
HRMS Elemental composition, molecular weight, fragmentation patterns.
UV-Vis Electronic transitions, conjugation within the molecule. researchgate.net
X-ray Diffraction Bond lengths, bond angles, absolute configuration in the solid state. nih.gov
FTIR Presence of functional groups (e.g., -NH₂, C-O-C). researchgate.net

| NMR (¹H and ¹³C) | Carbon-hydrogen framework, connectivity, molecular environment of atoms. researchgate.netchemicalbook.com |

Computational Chemistry and Theoretical Modeling

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be in molecular orbitals that extend over the entire molecule. libretexts.orgyoutube.com Calculations for 2-(Cyclobutylmethoxy)aniline would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov

For aniline (B41778), the HOMO is a π-orbital with significant contribution from the nitrogen lone pair, and the LUMO is a π* orbital of the benzene (B151609) ring. researchgate.net The introduction of the electron-donating cyclobutylmethoxy group at the ortho position is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Detailed electronic structure calculations, such as those performed for other substituted anilines like 2-(trifluoromethyl)aniline, would be necessary to quantify these effects. researchgate.net

Density Functional Theory (DFT) Applications

Studies on other aniline derivatives have successfully used DFT to understand substituent effects. scispace.comresearchgate.net For instance, DFT calculations on various substituted anilines have shown a strong correlation between the electronic nature of the substituent and the geometry of the amino group, as well as the C-N bond length. afit.eduresearchgate.net Similar calculations for this compound would reveal how the bulky and electron-donating side chain influences the electronic distribution and geometry of the aniline core.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. rsc.org By calculating the energies of reactants, transition states, and products, chemists can predict the most likely reaction pathways and understand the factors that control reaction rates and selectivity.

For this compound, these methods could be applied to study its synthesis or its subsequent reactions. For example, in the synthesis of aniline derivatives, computational studies can help to understand the regioselectivity of electrophilic aromatic substitution. The presence of the ortho-directing amino group and the bulky cyclobutylmethoxy group would create interesting steric and electronic effects to explore computationally.

Conformational Analysis and Molecular Dynamics Simulations

The cyclobutylmethoxy group in this compound introduces significant conformational flexibility. Conformational analysis is therefore crucial to understand which three-dimensional structures are most stable and thus most populated at a given temperature. nih.govnih.gov This involves systematically exploring the potential energy surface by rotating the various single bonds.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov MD simulations model the movement of atoms and molecules, taking into account intermolecular forces and the surrounding environment (e.g., a solvent). nih.govrsc.orgresearchgate.net For this compound, MD simulations could reveal the preferred conformations in different solvents and provide information on the flexibility of the cyclobutyl and methoxy (B1213986) linkages.

Structure-Reactivity Relationship Predictions and Analysis

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (QSRR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov These models often use descriptors derived from computational chemistry, such as electronic properties (e.g., HOMO/LUMO energies, atomic charges) and steric parameters.

For a series of substituted anilines, QSAR studies have been used to predict properties like toxicity, with descriptors such as HOMO/LUMO energies and Hammett constants showing good correlation. nih.govafit.edu While a specific QSRR study for this compound is not available, its computed properties could be placed within the context of broader models for aniline reactivity to predict its behavior. ukcatalysishub.co.uk

Ligand Design Methodologies via Computational Approaches

Aniline and its derivatives are common scaffolds in medicinal chemistry and materials science, often acting as ligands that bind to proteins or metal centers. Computational ligand design uses molecular modeling techniques to design molecules with a high affinity and selectivity for a specific target.

Structure Property Relationship Spr Studies of Cyclobutylmethoxy Substituted Anilines

Influence of Substituent Effects on Chemical Reactivity

The reactivity of the aromatic ring in aniline (B41778) is significantly modulated by its substituents. The amino (-NH₂) group is a powerful activating group, while the cyclobutylmethoxy group (-OCH₂-c-C₄H₇) at the ortho position further influences the ring's nucleophilicity and the regioselectivity of its reactions.

The cyclobutylmethoxy substituent exerts both electronic and steric effects on the aniline ring, which are crucial in determining its reactivity.

Electronic Effects: The oxygen atom of the ether linkage possesses lone pairs of electrons, which it donates to the benzene (B151609) ring through a resonance effect (+M effect). wikipedia.orglibretexts.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. minia.edu.eg This resonance effect is significantly stronger than the weak electron-withdrawing inductive effect (-I effect) caused by the oxygen's electronegativity. libretexts.org Consequently, the net electronic influence of the cyclobutylmethoxy group is activating, meaning it increases the rate of electrophilic aromatic substitution reactions. minia.edu.eg

Steric Effects: The cyclobutyl portion of the substituent is a bulky alkyl group. numberanalytics.com Its presence at the ortho position creates steric hindrance, which can physically obstruct the approach of reactants to the adjacent sites on the ring. numberanalytics.comyoutube.com This steric bulk can influence the conformational flexibility of the molecule and the regioselectivity of its reactions, often favoring substitution at less hindered positions. numberanalytics.com For instance, in reactions involving bulky electrophiles, attack at the para position is often preferred over the sterically crowded ortho position. masterorganicchemistry.com

Table 6.1: Summary of Substituent Effects of the Cyclobutylmethoxy Group

Effect Type Description Consequence on Reactivity
Electronic (Resonance, +M) Donation of lone pair electrons from the ether oxygen to the aromatic ring. wikipedia.org Increases electron density on the ring, especially at ortho and para positions. Activates the ring towards electrophilic substitution. minia.edu.eg
Electronic (Inductive, -I) Weak withdrawal of sigma electron density from the ring by the electronegative oxygen atom. libretexts.org Minor deactivating effect, largely overridden by the stronger resonance effect.
Steric Hindrance The physical bulk of the cyclobutyl group near the reaction center. numberanalytics.com May hinder the approach of electrophiles to the ortho position, potentially favoring the para position. Influences molecular conformation. youtube.com

Substituents on a benzene ring direct incoming electrophiles to specific positions. Groups that donate electrons, such as amino and alkoxy groups, are known as ortho, para-directors. masterorganicchemistry.com Both the amino group and the cyclobutylmethoxy group in 2-(Cyclobutylmethoxy)aniline are activating and direct incoming electrophiles to the positions ortho and para relative to themselves.

The powerful activating -NH₂ group strongly directs substitution to its ortho (position 6) and para (position 4) positions. The cyclobutylmethoxy group at position 2 also directs incoming electrophiles to its own ortho (position 3) and para (position 5) positions. The combined effect is a reinforcement of electron density at positions 4 and 6. Therefore, in electrophilic aromatic substitution reactions, incoming electrophiles will preferentially attack at the C4 (para to the amino group) and C6 (ortho to the amino group) positions, which are activated by both resonance-donating groups. The meta positions (3 and 5) are significantly less favored. chemistrysteps.com

Table 6.2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

Position on Aniline Ring Influence from -NH₂ (at C1) Influence from -OCH₂-c-C₄H₇ (at C2) Overall Predicted Reactivity
C3 Meta (Deactivated) Ortho (Activated) Moderately Favorable
C4 Para (Strongly Activated) Meta (Deactivated) Highly Favorable
C5 Meta (Deactivated) Para (Activated) Favorable
C6 Ortho (Strongly Activated) Meta (Deactivated) Highly Favorable (subject to steric hindrance)

Relationship between Molecular Structure and Spectroscopic Signatures

The spectroscopic profile of this compound is a direct reflection of its molecular structure. While specific data for this exact compound is not widely published, expected spectral characteristics can be inferred from data on analogous compounds like 2-methoxyaniline (o-anisidine). nih.gov

¹H NMR Spectroscopy: The proton NMR spectrum would feature distinct signals for the aromatic protons, the amine (-NH₂) protons, the methylene (B1212753) (-OCH₂-) protons, and the protons of the cyclobutyl ring. The aromatic protons would appear as complex multiplets in the range of ~6.5-7.5 ppm. The amine protons would likely present as a broad singlet, the chemical shift of which can be solvent-dependent. The methylene protons adjacent to the ether oxygen would be a doublet, and the cyclobutyl protons would exhibit complex multiplets in the aliphatic region (~1.5-2.5 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would resonate in the ~110-150 ppm region, with the carbon attached to the amino group (C1) and the ether group (C2) appearing at the lower field end of this range. The methylene carbon and the carbons of the cyclobutyl ring would appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic and aliphatic parts would be observed around 2850-3100 cm⁻¹. A strong C-O stretching band for the ether linkage is expected around 1200-1250 cm⁻¹. researchgate.net Additionally, C=C stretching vibrations of the aromatic ring would be present in the 1450-1600 cm⁻¹ region.

Table 6.3: Predicted Spectroscopic Data for this compound

Spectroscopy Functional Group / Moiety Expected Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (Ar-H) ~6.5 - 7.5 ppm
Amine Protons (-NH₂) Broad singlet, variable position
Methylene Protons (-OCH₂-) ~3.8 - 4.2 ppm
Cyclobutyl Protons ~1.5 - 2.5 ppm
¹³C NMR Aromatic Carbons (C1, C2) ~140 - 150 ppm
Aromatic Carbons (C3-C6) ~110 - 125 ppm
Methylene Carbon (-OCH₂-) ~70 - 80 ppm
Cyclobutyl Carbons ~15 - 35 ppm
IR N-H Stretch (Amine) ~3300 - 3500 cm⁻¹ (two bands)
C-H Stretch (Aromatic/Aliphatic) ~2850 - 3100 cm⁻¹
C-O Stretch (Ether) ~1200 - 1250 cm⁻¹
C=C Stretch (Aromatic Ring) ~1450 - 1600 cm⁻¹

Note: Values are estimates based on analogous structures and general spectroscopic principles.

Intermolecular Interactions and Crystal Engineering

The solid-state structure and crystal packing of this compound are governed by a variety of intermolecular forces. These interactions are critical in crystal engineering, influencing properties like melting point, solubility, and polymorphism.

Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor. It can form intermolecular N-H···N hydrogen bonds with the amine group of a neighboring molecule or N-H···O bonds with the ether oxygen atom. nih.gov The presence of the ortho-methoxy group also allows for the possibility of an intramolecular hydrogen bond between the amine proton and the ether oxygen (N-H···O). nih.govmdpi.com This intramolecular interaction can influence the molecule's conformation and reduce the availability of the amine for intermolecular bonding. nih.gov

Van der Waals Forces: The nonpolar cyclobutyl and methylene groups contribute to the crystal packing through weaker van der Waals forces (dispersion forces).

Table 6.4: Potential Intermolecular and Intramolecular Interactions

Interaction Type Participating Groups Description
Intermolecular H-Bond -NH₂ (donor) and -NH₂ (acceptor) A hydrogen on one amine interacts with the nitrogen of another molecule. nih.gov
Intermolecular H-Bond -NH₂ (donor) and Ether -O- (acceptor) A hydrogen on the amine interacts with the ether oxygen of another molecule.
Intramolecular H-Bond Ortho -NH₂ (donor) and Ether -O- (acceptor) A hydrogen on the amine interacts with the oxygen on its own cyclobutylmethoxy group, forming a pseudo-ring structure. nih.govmdpi.com
π-π Stacking Benzene Rings Face-to-face or offset stacking of the aromatic rings.
Van der Waals Forces Cyclobutyl and Methylene Groups Non-specific attractive forces between the aliphatic parts of the molecules.

Correlation between Molecular Structure and Antioxidant Activity

Aromatic amines, like their phenolic analogues, can exhibit antioxidant properties by scavenging harmful free radicals. nih.gov This activity is directly linked to their molecular structure. The primary mechanism involves the donation of a hydrogen atom from the -NH₂ group to a radical species, a process known as the hydrogen atom transfer (HAT) mechanism. nih.gov

The efficacy of an antioxidant is related to the ease with which the N-H bond can be broken and the stability of the resulting anilinyl radical.

Role of the -NH₂ Group: The amino group is the primary active site for antioxidant activity in anilines. nih.gov

Influence of Substituents: Electron-donating groups on the aromatic ring can stabilize the anilinyl radical formed after hydrogen donation, thus enhancing the antioxidant activity. osti.gov In this compound, both the amino group and the cyclobutylmethoxy group are electron-donating. The alkoxy group, particularly at the ortho or para position, can help delocalize the unpaired electron of the radical through resonance, increasing its stability. researchgate.net Studies have shown that the ortho position for an electron-donating group can be particularly effective at increasing antioxidant activity, sometimes due to the formation of stabilizing intramolecular hydrogen bonds in the radical state. researchgate.net Therefore, the presence of the ortho-cyclobutylmethoxy group is expected to contribute positively to the antioxidant potential of the aniline scaffold. nih.gov

Table 6.5: Structural Features Correlated with Antioxidant Activity

Structural Feature Role in Antioxidant Activity
Primary Amine (-NH₂) Group Acts as the primary hydrogen atom donor to neutralize free radicals. nih.gov
Electron-Donating Substituents (-OCH₂-c-C₄H₇) Stabilize the resulting anilinyl radical through resonance, making the hydrogen donation more favorable. researchgate.net
Ortho Position of Substituent Can enhance radical stability and activity, potentially through intramolecular hydrogen bonding. researchgate.net

Applications in Advanced Organic Synthesis

As Key Building Blocks in Complex Molecule Synthesis

There is currently no available scientific literature or patent documentation that describes the specific use of 2-(cyclobutylmethoxy)aniline as a key building block in the synthesis of complex molecules. While aniline (B41778) and its derivatives are broadly utilized as foundational components in the construction of intricate molecular architectures, the role of the 2-(cyclobutylmethoxy) substitution pattern in this context has not been reported.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. mdpi.com Anilines are common starting materials for the synthesis of a wide variety of these ring systems. beilstein-journals.org

Quinolines

The synthesis of quinolines, a privileged scaffold in drug discovery, often involves the condensation of anilines with various carbonyl compounds or alkynes. organic-chemistry.orgnih.govmdpi.comnih.gov Common named reactions for quinoline (B57606) synthesis starting from anilines include the Skraup, Doebner-von Miller, and Friedländer syntheses. mdpi.com Despite the prevalence of these methods, a search of the scientific and patent literature did not yield any specific examples of this compound being utilized as a substrate for the synthesis of quinoline derivatives.

Indazoles

Indazoles are another important class of nitrogen-containing heterocycles with diverse biological activities. nih.gov Synthetic routes to indazoles can involve the cyclization of ortho-substituted anilines. organic-chemistry.orgnih.govnih.govbeilstein-journals.orgsci-hub.se However, there are no specific methods reported in the literature that employ this compound as a starting material for the synthesis of indazoles.

Other Fused Ring Systems

The synthesis of other fused ring systems, such as benzoxazinones, can also begin with aniline derivatives. chemistryviews.org These reactions often proceed through C-H activation and subsequent cyclization. nih.govrsc.org A comprehensive search of the available literature did not reveal any instances of this compound being used to synthesize other fused ring systems.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.govscielo.brfrontiersin.orgbeilstein-journals.org Anilines are frequently used as one of the components in MCRs, such as the Ugi and Povarov reactions. mdpi.comresearchgate.net These reactions are highly valued for their efficiency and atom economy. nih.gov There is, however, no documented involvement of this compound in any reported multi-component reactions.

Synthesis of Specialized Aniline Derivatives

The synthesis of specialized aniline derivatives is a broad area of research, often focused on creating molecules with specific electronic or steric properties for use in pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net This can involve modifications to the aniline core, such as alkylation, arylation, or the introduction of various functional groups. googleapis.comresearchgate.netscience.govjustia.comresearchgate.net While general methods for the synthesis of aniline derivatives are well-established, there are no specific reports detailing the synthesis of other specialized aniline derivatives starting from this compound.

Polymer Chemistry of 2 Cyclobutylmethoxy Aniline Derivatives

Synthesis of Polyaniline (PANI) Analogues via Oxidative Polymerization

The synthesis of PANI and its derivatives is most commonly achieved through oxidative polymerization. researchgate.net This process involves the oxidation of the aniline (B41778) monomer, which can be accomplished either chemically or electrochemically. For substituted anilines like 2-(cyclobutylmethoxy)aniline, chemical oxidative polymerization in an acidic medium is a standard and effective method. ias.ac.in

The general procedure involves dissolving the monomer in an aqueous acidic solution, such as hydrochloric acid (HCl), and then introducing a strong oxidizing agent. ias.ac.in Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) is a widely used oxidant for this purpose. ias.ac.in The reaction is typically conducted at low temperatures (0–5°C) to control the reaction rate and promote the formation of a high-molecular-weight polymer with a regular "head-to-tail" linkage. ias.ac.inresearchgate.net

During the polymerization, the monomer is oxidized to form radical cations, which then couple to form dimers, oligomers, and finally, the polymer chain. researchgate.net The polymer precipitates from the solution as the emeraldine (B8112657) salt, which is the conductive form of polyaniline. researchgate.net The resulting polymer powder is then collected, washed with the acid solution to remove unreacted monomer and oxidant, and dried. ias.ac.in The structure of the resulting polymer is generally the emeraldine form, which can be converted to the non-conductive emeraldine base by treatment with an alkali solution. researchgate.net

For instance, the synthesis of poly(2,5-dimethoxyaniline) (PDMOA), an analogue with alkoxy substituents, is achieved by dissolving the monomer in 1 M HCl, cooling the solution, and then adding an ammonium persulfate solution. ias.ac.in A similar protocol would be applicable for the polymerization of this compound.

Table 1: Typical Reaction Conditions for Oxidative Polymerization of Substituted Anilines

Parameter Condition Rationale
Monomer Substituted Aniline (e.g., 2,5-dimethoxyaniline) The starting material for the polymer chain.
Oxidant Ammonium Persulfate ((NH₄)₂S₂O₈) Initiates the polymerization by oxidizing the monomer. ias.ac.in
Medium Aqueous Acid (e.g., 1 M HCl) Provides the necessary acidic environment for the formation of the conductive emeraldine salt. ias.ac.in
Temperature 0–5°C Controls the reaction kinetics to ensure the formation of a regular polymer structure. ias.ac.in

| Reaction Time | Several hours (e.g., 4 hours) | Allows for the completion of the polymerization process. ias.ac.in |

Morphological Control and Microstructure of Polymer Films

The morphology of polyaniline films is a critical factor that influences their properties, such as conductivity and performance in sensor applications. lettersonmaterials.com The introduction of a substituent on the aniline ring, such as the cyclobutylmethoxy group, has a profound effect on the polymer's microstructure. While unsubstituted PANI often exhibits a fibrillar or granular morphology, substituted PANI derivatives can form different structures. ias.ac.inresearchgate.net

For example, studies on poly(2,5-dimethoxyaniline) have shown that it can form a tubular morphology, which is distinct from the fibrillar structure of PANI. ias.ac.in Other studies on ortho-substituted anilines, such as poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline, have demonstrated the formation of homogeneous spherical globular structures. lettersonmaterials.com The morphology of the polymer derived from this compound is expected to be significantly different from that of unsubstituted PANI, likely forming globular or other non-fibrillar structures due to the steric hindrance of the bulky substituent.

These polymers are often soluble in common organic solvents, which allows for the formation of thin films by techniques like spin-coating or solution casting. rsc.org The morphology of these films can be controlled by varying parameters such as the solvent, solution concentration, and deposition technique. researchgate.net Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques used to study the surface morphology of these polymer films. lettersonmaterials.comresearchgate.net For instance, SEM images of films made from poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline show a homogeneous spherical globular structure, which is advantageous for sensor applications as it provides a large surface area. lettersonmaterials.com

Table 2: Comparison of Morphological Features in Polyaniline Analogues

Polymer Morphology Technique Reference
Polyaniline (PANI) Fibrillar, Granular SEM ias.ac.inresearchgate.net
Poly(2,5-dimethoxyaniline) Tubular SEM ias.ac.in
Poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline Homogeneous spherical globular SEM lettersonmaterials.com

Influence of Substituents on Polymer Characteristics

The introduction of a substituent onto the aniline ring is a key strategy for modifying the properties of polyaniline. lettersonmaterials.com The cyclobutylmethoxy group in this compound would exert both steric and electronic effects on the resulting polymer. rsc.org

Solubility: One of the major drawbacks of unsubstituted PANI is its poor solubility in common organic solvents, which limits its processability. lettersonmaterials.com The presence of a bulky and flexible group like cyclobutylmethoxy is expected to increase the solubility of the polymer. The substituent disrupts the inter-chain interactions, making it easier for solvent molecules to solvate the polymer chains. For example, poly(2,5-dimethoxyaniline) and its copolymers show significantly improved solubility in solvents like chloroform, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). ias.ac.in

Conductivity: The electronic properties of the substituent can affect the conductivity of the polymer. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can influence the electronic structure of the polymer backbone. However, the bulky nature of the cyclobutylmethoxy group will likely cause steric hindrance, leading to a twisting of the polymer chain. This increased torsion angle between the phenyl rings would decrease the extent of π-conjugation along the backbone, resulting in lower electrical conductivity compared to unsubstituted PANI. ias.ac.in Studies on poly(2,5-dimethoxyaniline) have shown that despite having a well-developed polaronic structure, its conductivity is relatively low, which is attributed to the insulating nature of the methoxy groups and potential charge localization. ias.ac.in

Thermal Stability: The thermal stability of substituted polyanilines can also be altered. The presence of substituents can influence the degradation temperature of the polymer. In some cases, substituents can enhance thermal stability. ias.ac.in

Optical Properties: Substituents also affect the optical properties of the polymer. The introduction of a bulky group can lead to a hypsochromic (blue) shift in the UV-visible absorption spectra, which is indicative of a decrease in the degree of conjugation due to steric effects. rsc.org Conversely, some substituted polyanilines exhibit enhanced photoluminescence compared to unsubstituted PANI. researchgate.net

Advanced Materials Applications (e.g., Chemical Sensors)

The modified properties of substituted polyanilines, such as enhanced solubility and unique morphologies, make them promising materials for various advanced applications, particularly in the field of chemical sensors. rsc.orgijcmas.com The ability to process these polymers into thin films is a significant advantage for device fabrication. rsc.org

Polyaniline-based sensors operate on the principle that the polymer's conductivity changes upon interaction with an analyte. lettersonmaterials.com This change can be due to doping/dedoping processes or swelling of the polymer matrix. Polymers derived from substituted anilines have been investigated as active layers in sensors for detecting various gases and humidity. lettersonmaterials.comrsc.org

For instance, thin films of poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline have demonstrated high sensitivity to both humidity and ammonia (B1221849). lettersonmaterials.comresearchgate.net The homogeneous globular morphology of this polymer provides a high surface area for interaction with analyte molecules, contributing to its enhanced sensor response. lettersonmaterials.com The sensitivity of these polymer films is often evaluated by measuring the change in their electrical resistance upon exposure to the target analyte.

Given the expected properties of poly(this compound), such as good solubility and a likely porous or globular morphology, it would be a strong candidate for applications in resistive gas sensors. The polymer films could be readily prepared, and their high surface area would facilitate rapid and sensitive detection of analytes like ammonia and volatile organic compounds.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Polyaniline (PANI)
Ammonium persulfate
Hydrochloric acid
Poly(2,5-dimethoxyaniline) (PDMOA)
Poly-2-[(2E)-1-methyl-2-butene-1-yl]aniline
Poly-2-(cyclohex-2-en-1-yl)aniline
Chloroform
Dimethylformamide (DMF)
N-methyl-2-pyrrolidone (NMP)

Q & A

Q. What are the standard synthetic routes for 2-(Cyclobutylmethoxy)aniline, and how do reaction conditions influence yield and purity?

Synthesis typically involves nucleophilic substitution between cyclobutylmethanol and a halogenated aniline precursor (e.g., 2-chloroaniline) under basic conditions (e.g., K₂CO₃ or NaH). Solvent choice (polar aprotic solvents like DMF or THF) and temperature (80–120°C) significantly impact reaction kinetics. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity, as demonstrated in analogous aniline derivatives .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., cyclobutylmethoxy protons at δ 4.1–4.5 ppm and aromatic protons with characteristic coupling constants).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion [M+H]⁺ with <5 ppm error.
  • X-ray Crystallography : Resolves steric constraints of the cyclobutyl group, as shown in structurally similar compounds .

Q. What are the primary chemical reactions that this compound undergoes, and what factors influence its reactivity?

  • Electrophilic Aromatic Substitution : Occurs preferentially at the para position relative to the amine group due to the electron-donating cyclobutylmethoxy substituent.
  • Nucleophilic Reactions : The methoxy oxygen reacts with alkyl halides in Williamson synthesis under strong base conditions.
  • Polymerization : Oxidative coupling forms conductive polyaniline analogs, as observed in bromomethyl-substituted anilines .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclobutylmethoxy group impact the compound's interaction with biological targets?

The cyclobutyl group’s steric bulk may hinder binding to flat enzyme active sites (e.g., kinases), reducing affinity by 15–20% compared to less bulky analogs. Its electron-donating nature increases amine basicity (pKa ~4.5–5.5), altering protonation states critical for receptor binding. Molecular docking simulations and comparative studies with methylthio analogs guide structural optimization .

Q. What challenges arise in interpreting NMR and mass spectrometry data for this compound, and how can they be resolved?

  • ¹H NMR Overlap : Cyclobutyl protons (δ 1.6–2.3 ppm) overlap with aromatic signals. Resolution requires 2D NMR (HSQC, COSY) and variable-temperature experiments.
  • Mass Spectrometry Fragmentation : Computational tools (e.g., MassFrontier) distinguish structural isomers by matching fragmentation patterns.
  • Crystallographic Disorder : Low-temperature (100 K) data collection minimizes cyclobutyl ring disorder .

Q. What contradictions exist in the literature regarding the biological activity of this compound, and how can they be addressed methodologically?

Discrepancies in IC₅₀ values (e.g., 5 μM vs. 50 μM against EGFR kinase) often stem from assay pH variations affecting amine protonation. Solutions include:

  • Standardizing assay conditions (e.g., pH 7.4 for kinase assays).
  • Validating results with orthogonal techniques (e.g., surface plasmon resonance).
  • Conducting meta-analyses of structure-activity relationships (e.g., logP >3.5 correlates with false positives in cell-based assays) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., SPR alongside enzymatic assays) and control for solvent effects (e.g., DMSO concentration in biological assays).
  • Experimental Design : Use fractional factorial designs to optimize synthesis parameters (temperature, solvent, catalyst) while minimizing resource use .

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